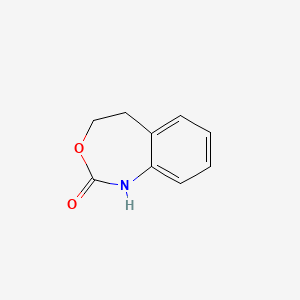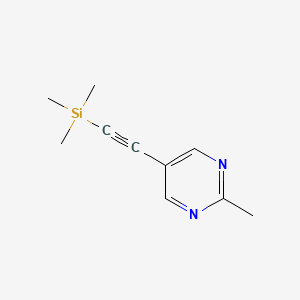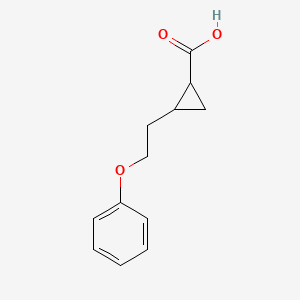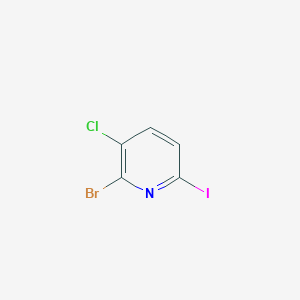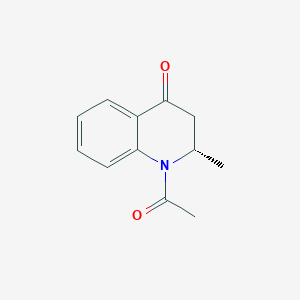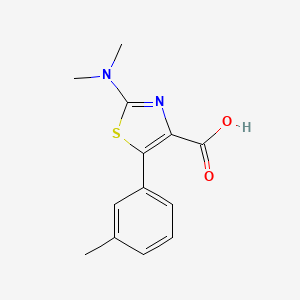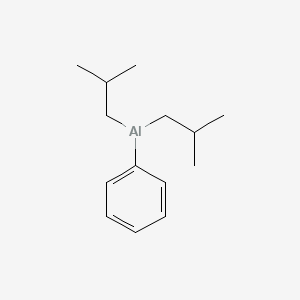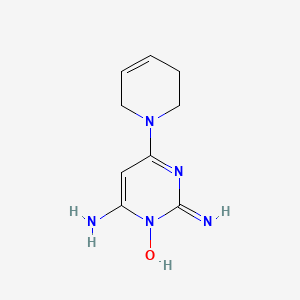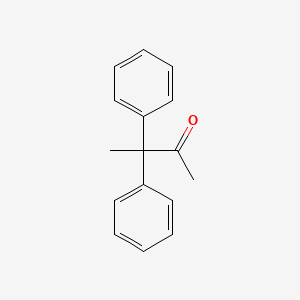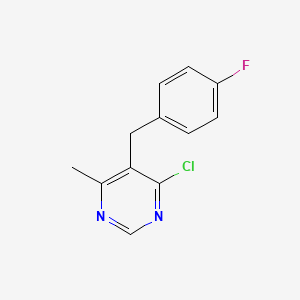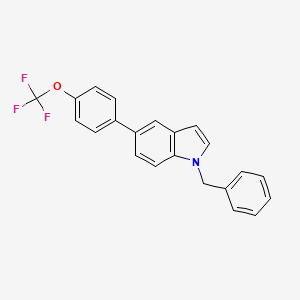
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole
描述
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties. This compound features an indole core, a benzyl group, and a trifluoromethoxy phenyl group, making it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the indole core with the trifluoromethoxy phenyl group . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, potassium permanganate, chromium trioxide, hydrogen gas, sodium hydride, and lithium diisopropylamide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups replacing the original ones.
科学研究应用
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
相似化合物的比较
Similar Compounds
1-Benzyl-5-[4-(trifluoromethyl)phenyl]-1H-indole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(methoxy)phenyl]-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(fluoro)phenyl]-1H-indole: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
属性
分子式 |
C22H16F3NO |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
1-benzyl-5-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C22H16F3NO/c23-22(24,25)27-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-26(21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
InChI 键 |
SESJOFYZGUGMJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
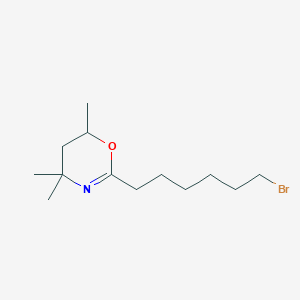
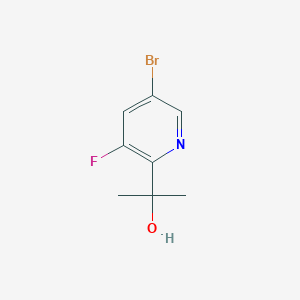
![3-Pyridinemethanamine,6-(dimethylamino)-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8528604.png)
